molecular formula C14H10ClFO3 B6406821 3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% CAS No. 1261909-66-3

3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6406821
CAS RN: 1261909-66-3
M. Wt: 280.68 g/mol
InChI Key: QGDOMFROEUFJFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% (3-CMPFB) is a compound of interest due to its potential use in scientific research. It is a halogenated aromatic compound that is used in a variety of laboratory experiments, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in studies involving enzyme inhibition, as well as in the synthesis of other compounds. It has also been used in studies involving the regulation of gene expression, and in the development of new pharmaceuticals. Additionally, 3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% has been used in studies involving the inhibition of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory prostaglandins.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% is not fully understood. It is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase-2, and to affect the regulation of gene expression. It is also thought to have antioxidant properties, which may be beneficial in certain applications.
Biochemical and Physiological Effects
3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory prostaglandins. Additionally, it has been found to have antioxidant properties, which may be beneficial in certain applications. In animal studies, 3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% has been found to reduce inflammation and pain, as well as to have anti-tumor activity.

Advantages and Limitations for Lab Experiments

The use of 3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% in laboratory experiments has both advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, and the yield of the reaction is usually around 95%. Additionally, it has been found to have a variety of biochemical and physiological effects, which may be beneficial in certain applications. However, the mechanism of action of 3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% is not fully understood, and it is not known if it has any long-term side effects.

Future Directions

The future directions for 3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% are numerous. Further research is needed to fully understand its mechanism of action, as well as its long-term effects. Additionally, further research is needed to explore its potential use in the development of new pharmaceuticals. Additionally, further research is needed to explore its potential use in the treatment of inflammation and pain, as well as its potential use in the treatment of cancer. Finally, further research is needed to explore its potential use in other applications, such as the regulation of gene expression.

Synthesis Methods

3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% can be synthesized from 4-chloro-2-methoxyphenol and 5-fluorobenzoic acid. The synthesis process involves the reaction of the 4-chloro-2-methoxyphenol with 5-fluorobenzoic acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 80-90°C for 2-3 hours, and the product is isolated by recrystallization. The yield of the reaction is usually around 95%.

properties

IUPAC Name

3-(4-chloro-2-methoxyphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-7-10(15)2-3-12(13)8-4-9(14(17)18)6-11(16)5-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDOMFROEUFJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691078
Record name 4'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261909-66-3
Record name 4'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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